![molecular formula C6H12ClN3O B2705616 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride CAS No. 686344-72-9](/img/structure/B2705616.png)

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride

Vue d'ensemble

Description

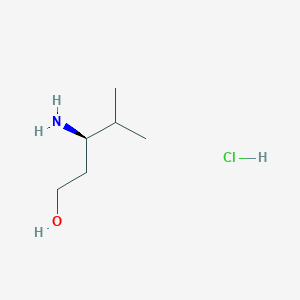

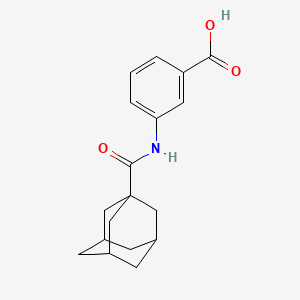

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is a chemical compound with the molecular formula C6H12ClN3O and a molecular weight of 177.63 . It is also known by its CAS Number: 686344-72-9 .

Molecular Structure Analysis

The InChI code for 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is 1S/C6H11N3O.ClH/c1-9-4-8-5(10)6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride is a powder . It has a molecular weight of 177.63 . More specific physical and chemical properties such as density, boiling point, and melting point were not found in the retrieved data.Applications De Recherche Scientifique

ORL1 (Orphanin FQ/Nociceptin) Receptor Agonists

One application involves the development of non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. The optimization of ligands for high affinity and selectivity toward the human ORL1 receptor has led to the discovery of potent ORL1 receptor agonists. These compounds exhibit moderate to good selectivity versus opioid receptors and act as full agonists in biochemical assays, highlighting their potential in therapeutic development (Röver et al., 2000).

HIV Entry Inhibitors

Another research direction is the exploration of the compound as a potent noncompetitive allosteric antagonist of the CCR5 receptor, which plays a crucial role in HIV-1 entry into cells. The receptor-based mechanism of action of such compounds, compared with other noncompetitive allosteric antagonists of CCR5, provides insights into potential strategies for overcoming HIV viral resistance in clinical settings (Watson et al., 2005).

Peptide Synthesis Building Blocks

Furthermore, the synthesis and application of heterospirocyclic compounds as new dipeptide synthons represent another facet of its scientific applications. These synthons have been demonstrated to engage in expected reactions with carboxylic acids and thioacids, proving their utility in peptide synthesis as dipeptide building blocks. This application underscores the compound's role in facilitating the preparation of complex peptide-based structures (Suter et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, wear respiratory protection .

Propriétés

IUPAC Name |

5-methyl-2,5,7-triazaspiro[3.4]octan-8-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O.ClH/c1-9-4-8-5(10)6(9)2-7-3-6;/h7H,2-4H2,1H3,(H,8,10);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMXFIHPNMFPTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CNC(=O)C12CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2705549.png)

![8-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705550.png)

![4-(2-(4-fluorophenyl)-2-oxoethyl)-2-phenylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2705551.png)

![8-(sec-butyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2705553.png)

![9-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2705554.png)

![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2705555.png)